Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C9H14N4O2·HCl It is a derivative of cyclobutane carboxylate, featuring a triazole ring substituted with an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions.
Formation of the Triazole Ring: The triazole ring is formed through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution with Aminomethyl Group: The aminomethyl group is introduced through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or other nitrogen-containing compounds.
Scientific Research Applications
Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drugs targeting neurological and infectious diseases.
Materials Science: The compound is used in the synthesis of polymers and other materials with unique properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzyme activity and protein function. The aminomethyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound’s effects are mediated through pathways involving these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclopentane-1-carboxylate;hydrochloride
- Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclohexane-1-carboxylate;hydrochloride
- Methyl 3-[4-(aminomethyl)triazol-1-yl]cycloheptane-1-carboxylate;hydrochloride
Uniqueness
Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride is unique due to its cyclobutane ring, which imparts rigidity and specific steric properties. This makes it distinct from similar compounds with larger ring systems, which may have different reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-15-9(14)6-2-8(3-6)13-5-7(4-10)11-12-13;/h5-6,8H,2-4,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGVOYIJZHUWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N2C=C(N=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.